4H-Pyrrolo[3,2-d]pyrimidine
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Overview
Description
4H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) at 85°C for 2 hours, followed by neutralization and purification steps . Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through a series of reactions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Functional Group Transformations: The compound can undergo transformations involving its pyrimidine and chloro substituents, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in the preparation of 4-chloro derivatives.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are valuable intermediates in the synthesis of bioactive compounds .
Scientific Research Applications
4H-Pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Anti-inflammatory Agents: Pyrrolo[2,3-d]pyrimidines have demonstrated anti-inflammatory activities by inhibiting the expression and activities of certain inflammatory mediators.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-d]pyrimidine involves its interaction with various biological targets:
Kinase Inhibition: The compound acts as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis: It can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
Inhibition of Purine Nucleoside Phosphorylase (PNP): Some derivatives act as PNP inhibitors, which are potential T-cell selective immunosuppressive agents.
Comparison with Similar Compounds
4H-Pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Both compounds share a similar fused ring system but differ in the position of the nitrogen atoms. .
Pyrido[2,3-d]pyrimidine: This compound is another heterocyclic system with potential therapeutic applications, including antifolate and antitumor properties.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
399-61-1 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2 |
InChI Key |
CNHKVYWNPVZYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC2=NC=N1 |
Origin of Product |
United States |
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